5H-Benzo[c][1,6]naphthyridin-6-one
Description
5H-Benzo[c][1,6]naphthyridin-6-one is a polycyclic heteroaromatic compound characterized by a fused benzo-naphthyridinone core. Its derivatives, such as ARC-111 and Genz-644282, are prominent non-camptothecin Topoisomerase I (TOP1) inhibitors with potent antitumor activity . These compounds stabilize the TOP1-DNA cleavage complex, inducing DNA damage and apoptosis in cancer cells. ARC-111, for example, demonstrates efficacy in xenograft models and oral bioavailability, distinguishing it from traditional camptothecin-based therapies .
Properties
Molecular Formula |
C12H8N2O |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
5H-benzo[c][1,6]naphthyridin-6-one |
InChI |
InChI=1S/C12H8N2O/c15-12-9-4-2-1-3-8(9)10-7-13-6-5-11(10)14-12/h1-7H,(H,14,15) |
InChI Key |
PHKKGRKUGQPYDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CN=C3)NC2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Dibenzo[c,h][1,6]naphthyridin-6-one Derivatives
- ARC-111 (5H-2,3-dimethoxy-8,9-methylenedioxy-5-[2-(N,N-dimethylamino)ethyl]dibenzo[c,h][1,6]naphthyridin-6-one): Activity: IC₅₀ of 2–6 nM in RPMI8402 cells . Clinical Relevance: Demonstrated in vivo efficacy in nude mice and compatibility with oral administration . SAR Insights: Substituents at the 5-position (e.g., N,N-dimethylaminoethyl) enhance TOP1 binding and cytotoxicity. Trifluoromethyl or cyano groups further modulate activity .
- Genz-644282 (8,9-dimethoxy-5-(2-N-methylaminoethyl)-2,3-methylenedioxy analog): Advantages: Superior to camptothecins in xenograft models, reduced bone marrow toxicity, and Phase I clinical trial validation .
Benzo[i]phenanthridines
- Structural Distinction: Planar benzo[i]phenanthridine core vs. distorted naphthyridinone in ARC-111 due to N-alkyl substituents .
- Activity: 11-Aminoalkyl-substituted benzo[i]phenanthridines show comparable TOP1 inhibition but lower cytotoxicity than ARC-111 derivatives .
Benzo[c][1,8]naphthyridin-6-ones
Benzo[h]naphtho[1,2-b][1,6]naphthyridines
Positional Isomers
- Benzo[c][1,5]naphthyridin-6-one (CAS 94191-07-8): Structural Variance: 1,5 vs. 1,6 naphthyridine ring fusion.
Mechanistic and Physicochemical Insights
Preparation Methods
Reaction Conditions
-
Catalyst : Pd(OAc)₂ (5 mol%)
-
Ligand : 1,3-Bis(diphenylphosphino)propane (dppp, 10 mol%)
-
Base : K₃PO₄ (2.5 equiv)
-
Solvent : Toluene at 110°C for 24 hours
-
Yield : 72–98% (dependent on substituents)
Substrate Scope and Performance
| N-Substituent | Yield (%) |
|---|---|
| Phenyl | 98 |
| 4-Methoxyphenyl | 95 |
| 2-Naphthyl | 89 |
| Cyclohexyl | 72 |
Advantages : Broad functional group compatibility, avoids pre-functionalized intermediates.
Mechanistic Insight : The reaction proceeds through sequential C–H activation, norbornene-mediated aryl-aryl coupling, and cyclization.
Benzyne-Mediated Cyclization of Bromophenyl Precursors
A benzyne intermediate generated from 4-(2-bromophenyl)-N-(substituted)pyridinones undergoes intramolecular trapping to form the naphthyridinone core.
Procedure
-
Benzyne Generation : Treatment of bromophenyl precursor with LiHMDS (2.5 equiv) in THF at −78°C.
-
Cyclization : Warming to 25°C initiates [4+2] cycloaddition.
-
Workup : Acidic hydrolysis yields the target compound.
Key Data
-
Yield : 68–85%
-
Critical Step : Use of bulky bases (e.g., LiHMDS) suppresses side reactions.
-
Limitation : Requires electron-deficient aryl bromides for efficient benzyne formation.
Friedländer Annulation with Modified Quinaldehyde Derivatives
Adapting the Friedländer reaction, 3-aminoquinaldehyde derivatives condense with ketones to construct the naphthyridinone framework.
Optimized Protocol
-
Substrates : 3-Amino-2-cyanomethylquinoline + cyclic ketones (e.g., cyclohexanone)
-
Conditions : AcOH, reflux, 12 hours
-
Yield : 60–78%
Representative Examples
| Ketone | Product Substitution | Yield (%) |
|---|---|---|
| Cyclohexanone | 5,6-Dihydro | 75 |
| Acetophenone | 5-Aryl | 68 |
| Ethyl 4-oxocyclohexanecarboxylate | 5-Ester | 60 |
Advantages : Scalable, compatible with electron-rich and electron-poor ketones.
Tandem Addition-Elimination-Cyclization in Ionic Liquids
A three-component reaction involving α-(dimethylaminomethylene)-2-cyanomethylquinoline-3-carboxylate, hydrazine, and aldehydes in [bmim]Br affords pyrazolo-fused derivatives, which are hydrolyzed to the parent naphthyridinone.
Steps
-
Knoevenagel Condensation : Formation of α,β-unsaturated nitrile.
-
Hydrazine Addition : Generates a pyrazole intermediate.
-
Cyclization : Intramolecular nucleophilic attack under microwave irradiation (100°C, 1 hour).
-
Hydrolysis : 6 M HCl, reflux (yield: 70–85%).
Performance in Ionic Liquid ([bmim]Br)
| Aldehyde | Yield (%) |
|---|---|
| Benzaldehyde | 85 |
| 4-Nitrobenzaldehyde | 78 |
| Hexanal | 70 |
Advantages : Solvent reusability, reduced reaction time.
Rh(III)-Catalyzed Domino Annulation with 3-Diazooxindoles
A ring-expansion strategy using Rh(III) catalysis constructs the tricyclic core via C–H activation and CO₂ elimination.
Reaction Parameters
-
Catalyst : [Cp*RhCl₂]₂ (5 mol%)
-
Oxidant : Cu(OAc)₂ (2 equiv)
-
Solvent : DCE at 80°C for 8 hours
-
Yield : 65–82%
Substrate Scope
| 3-Diazooxindole Substituent | Yield (%) |
|---|---|
| 5-Fluoro | 82 |
| 7-Methyl | 78 |
| 6-Chloro | 65 |
Mechanism : Sequential C–H activation, carbene insertion, and annulation form the fused ring system.
Comparative Analysis of Methods
| Method | Yield Range (%) | Key Advantage | Limitation |
|---|---|---|---|
| Catellani Reaction | 72–98 | One-step, broad scope | Requires Pd catalysis |
| Benzyne Cyclization | 68–85 | Atom-economical | Sensitive to substituents |
| Friedländer Annulation | 60–78 | Scalable | Limited to cyclic ketones |
| Ionic Liquid Synthesis | 70–85 | Environmentally friendly | Multi-step hydrolysis |
| Rh(III) Catalysis | 65–82 | Novel ring expansion | High catalyst loading |
Q & A
Q. What is the mechanism of action of 5H-Benzo[c][1,6]naphthyridin-6-one derivatives as antitumor agents?
These derivatives, such as ARC-111 and Genz-644282, act as non-camptothecin topoisomerase I (TOP1) inhibitors. They stabilize the TOP1-DNA cleavage complex, inducing DNA damage and apoptosis. ARC-111, for example, exhibits potent cytotoxicity in RPMI8402 cells (IC50: 2–6 nM) and in vivo efficacy in tumor-bearing nude mice via oral or parenteral administration . Mechanistic validation involves TOP1-mediated DNA cleavage assays using purified human TOP1 and plasmid DNA .
Q. How are this compound derivatives synthesized, and what are key structural modifications?
Synthesis typically involves alkylation or substitution at the 5-aminoethyl group. For example:
- Intermediate preparation : Alkylation of 5-(2-alkylaminoethyl) derivatives with bromoacetonitrile or trifluoroethyl esters under DMF/K2CO3 at 75°C .
- Key modifications : Substituents like methylenedioxy, methoxy, or N,N-dialkyl groups enhance TOP1 binding. Substituent compatibility with reaction conditions (e.g., trifluoromethyl groups) is critical for yield optimization .
Q. What experimental models are used to evaluate antitumor efficacy?
- In vitro : Cytotoxicity assays in RPMI8402, P388, and KB3-1 cell lines, with comparisons to camptothecin-resistant variants (e.g., P388/CPT45) to assess resistance profiles .
- In vivo : Xenograft models (e.g., SJ-BT45 medulloblastoma in scid mice) to test potency and tolerability .
Advanced Research Questions
Q. How do structural modifications (e.g., N-alkyl substituents) influence sensitivity to multidrug resistance (MDR) transporters?
N-alkyl substituents modulate recognition by efflux transporters (e.g., MDR1/P-gp):
- MDR1 substrates : Primary (NH2) and secondary (NHCH3) amines show reduced cytotoxicity in KB/V-1 cells (overexpressing MDR1).
- Non-substrates : Tertiary amines (N(CH3)2, piperidinyl) retain activity in resistant lines. Methodology: Compare IC50 values in parental vs. transporter-overexpressing cell lines (e.g., KB3-1 vs. KB/V-1) .
Q. How can QSAR models incorporating physicochemical properties guide derivative design?
Dipole moment (µ) correlates with antitumor activity. For example:
| Compound | µ (Debye) | IC50 (nM) |
|---|---|---|
| ARC-111 | 5.2 | 2–6 |
| Analog A | 4.8 | 8–12 |
| Analog B | 6.1 | 15–20 |
QSAR models (e.g., PLS, ANN) use descriptors like µ, logP, and electronic parameters to predict activity. High µ (>5 D) enhances DNA intercalation and TOP1 binding .
Q. What methodologies assess the correlation between TOP1 inhibition and cytotoxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
